

# Application Note: Isolation and Purification Techniques for Enniatin C

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## Compound of Interest

Compound Name:	Enniatin C
CAS No.:	19893-23-3
Cat. No.:	B1671337

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## Executive Summary

**Enniatin C** is a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species. It exhibits significant antibiotic, insecticidal, and cytotoxic properties, making it a target for pharmacological research. However, its isolation is notoriously difficult due to its co-occurrence with structural analogs (Enniatins A, A1, B, B1) and its isomerism with Enniatin A.

This Application Note provides a comprehensive workflow for isolating **Enniatin C** with >98% purity. It details a scalable extraction protocol, a lipid-removal strategy, and two distinct purification pathways: Preparative HPLC (for high purity) and High-Speed Counter-Current Chromatography (HSCCC) (for high sample loading).

## Chemical Background & Challenge

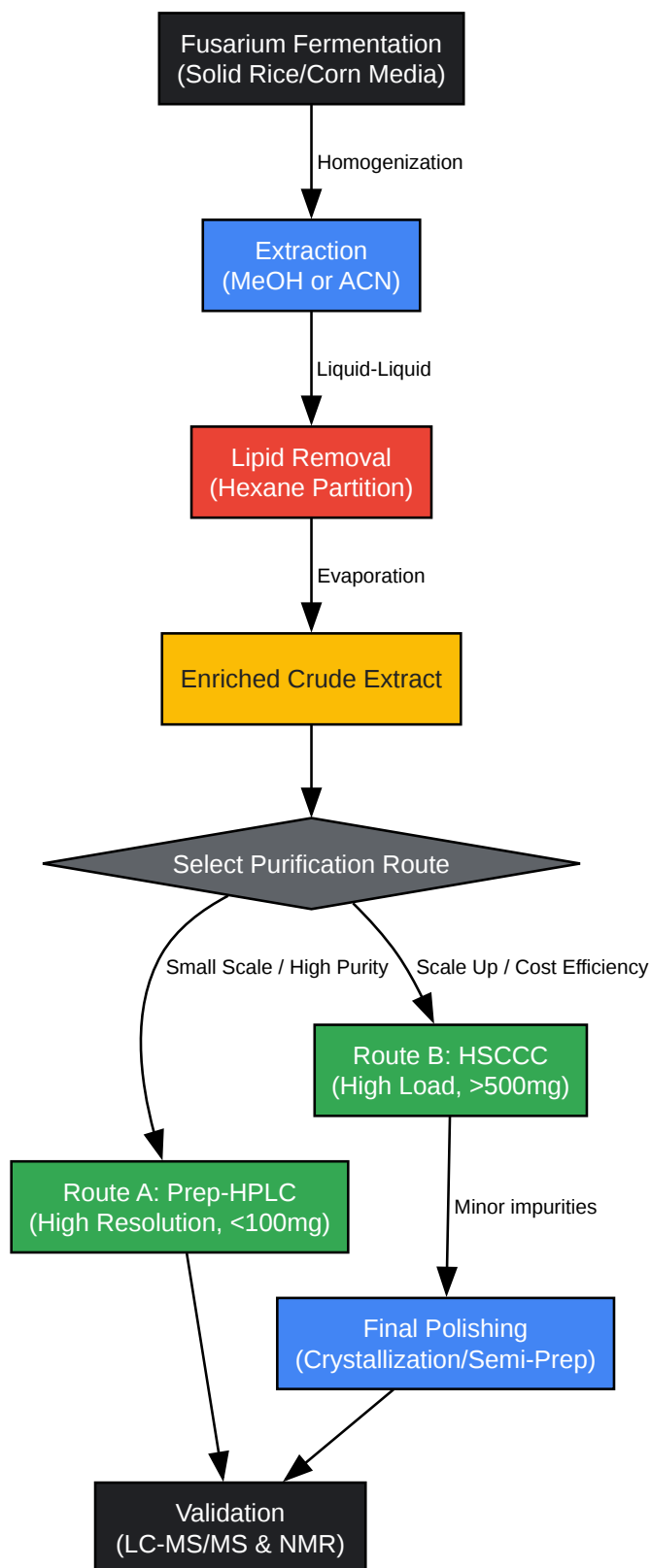
**Enniatin C** consists of three D-2-hydroxyisovaleric acid residues alternating with three N-methyl-L-leucine residues.

- The Challenge: **Enniatin C** is a constitutional isomer of Enniatin A (which contains N-methyl-L-isoleucine). They share the same molecular weight (

, MW ~681.9 g/mol ), making mass spectrometry separation difficult without chromatographic resolution. Furthermore, Enniatin B is typically the major metabolite, often requiring **Enniatin C** to be enriched from a minor fraction.

## General Isolation Workflow

The following diagram outlines the critical decision points in the isolation process.



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Figure 1: Strategic workflow for **Enniatin C** isolation. Route selection depends on crude mass availability.

## Extraction and Pre-Purification Protocol

Objective: Maximize recovery of depsipeptides while removing lipophilic matrix interferences.

### Fermentation & Extraction[1][2]

- Source Material: Use *Fusarium avenaceum* or *F. tricinctum* grown on solid rice media for 21 days.
- Solvent Extraction:
  - Homogenize the moldy rice with Acetonitrile (ACN):Water (84:16, v/v). ACN is preferred over methanol here to minimize the extraction of sugars.
  - Ratio: 5 mL solvent per 1 g of culture.
  - Agitate for 60 minutes on an orbital shaker.
  - Filter through Whatman No. 4 filter paper.

### Lipid Removal (Defatting)

Enniatins are highly lipophilic, but neutral fats (triglycerides) from the rice media will interfere with chromatography.

- Concentrate the ACN extract to an aqueous residue (remove organic solvent) using a rotary evaporator at 40°C.
- Re-dissolve the residue in Methanol:Water (90:10).
- Partition: Transfer to a separatory funnel and extract twice with an equal volume of n-Hexane.
  - Note: Enniatins partition into the Methanol/Water phase. Fats partition into the Hexane phase.

- Discard the Hexane layer.
- Evaporate the Methanol phase to dryness. This is your Enriched Crude Extract.

## Purification Route A: Preparative HPLC

Best for: Final polishing or isolating small quantities (<100 mg) with high purity requirements.

### Stationary Phase Selection

Standard C18 columns often fail to fully resolve Enniatin A (N-Me-Ile) and **Enniatin C** (N-Me-Leu).

- Recommendation: Use a Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column. The pi-pi interactions offered by phenyl phases provide better selectivity for the positional isomers of the aromatic/cyclic structures than hydrophobicity alone.

### Chromatographic Conditions

Parameter	Setting
Column	Prep Phenyl-Hexyl, 5 $\mu$ m, 21.2 x 250 mm
Mobile Phase A	Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	15 - 20 mL/min
Temperature	30°C
Detection	UV at 210 nm (peptide bond) and 254 nm

### Gradient Profile

- 0-5 min: 50% B (Equilibration)
- 5-25 min: 50%  
85% B (Linear Gradient)

- 25-30 min: 85%

95% B (Wash)

- Note: Enniatin B typically elutes first, followed by B1, then A1. **Enniatin C** and A elute late. Collect fractions in 15-second intervals during the 75-85% B window.

## Purification Route B: High-Speed Counter-Current Chromatography (HSCCC)

Best for: Large scale (>500 mg) crude extracts. HSCCC eliminates the risk of irreversible adsorption to silica and saves solvent costs.

### Solvent System Selection (HEMWat)

The "HEMWat" family (Hexane-Ethyl Acetate-Methanol-Water) is the gold standard for lipophilic depsipeptides.

- Target System:n-Hexane : EtOAc : MeOH : Water (4 : 5 : 5 : 6, v/v/v/v).

- Partition Coefficient (

): Target a

value between 0.5 and 2.0 for **Enniatin C**.

- If **Enniatin C** elutes too fast ( ), decrease the MeOH/EtOAc ratio.

- If **Enniatin C** elutes too slow ( ), increase the EtOAc content.

### HSCCC Protocol

- Equilibration: Fill the coil with the Upper Phase (Stationary Phase).
- Rotation: Set rotation to 800-1000 rpm (Head-to-Tail mode).

- Loading: Pump the Lower Phase (Mobile Phase) at 2.0 mL/min until hydrodynamic equilibrium is established.
- Injection: Dissolve 500 mg of crude extract in 10 mL of a 1:1 mixture of upper/lower phase. Inject.
- Elution: Monitor UV at 254 nm. Enniatins will elute in the order of polarity.
- Extrusion: After the main peaks elute, extrude the stationary phase to recover highly lipophilic congeners.

## Validation & Analytical Confirmation

Every batch must be validated for identity (Isomer C vs A) and purity.

### LC-MS/MS Confirmation

Since A and C are isobaric ( $m/z \sim 682 [M+H]^+$ ), retention time and fragmentation patterns are crucial.

- Instrument: Q-ToF or Triple Quadrupole.
- Ionization: ESI Positive Mode.
- Adducts: Look for Ammonium adducts

( $m/z \sim 699$ ) which are often more stable than protonated ions for Enniatins.

### NMR Distinction (The Definitive Test)

To distinguish **Enniatin C** (Leu) from Enniatin A (Ile):

- $^1H$  NMR (600 MHz,  
):
  - Enniatin A (Ile): Look for the multiplet signals of the sec-butyl side chain of isoleucine.

- **Enniatin C** (Leu): Look for the distinct doublet of the isopropyl group in the leucine side chain (  
  
~0.95 ppm). The absence of the multiplet characteristic of the isoleucine  
  
-proton is the confirmation of **Enniatin C**.

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